molecular formula C26H28O14 B161902 Vicenin 3 CAS No. 59914-91-9

Vicenin 3

Katalognummer: B161902
CAS-Nummer: 59914-91-9
Molekulargewicht: 564.5 g/mol
InChI-Schlüssel: MMDUKUSNQNWVET-MCIQUCDDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Vicenin 3 primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body. This compound acts as an ACE inhibitor, which means it blocks the action of ACE, thereby reducing the production of angiotensin II, a potent vasoconstrictor.

Mode of Action

This compound interacts with its targets by inhibiting their activity. Specifically, it inhibits the ACE, thereby reducing the production of angiotensin II . This leads to vasodilation, which decreases blood pressure. Furthermore, this compound has been found to regulate the Mitogen-Activated Protein Kinase (MAPK) pathway in chondrocytes .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates the MAPK pathway, which plays a key role in the release of cartilage-degrading enzymes from osteoarthritis chondrocytes . Additionally, this compound has been found to inhibit TGF-β1-induced Epithelial–Mesenchymal Transition (EMT) via the deactivation of TGF-β/Smad and PI3K/Akt/mTOR signaling pathways .

Result of Action

This compound has been found to significantly inhibit IL-1β-induced production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2). It also reverses the increments in the expression levels of Matrix Metalloproteinases (MMP-1, MMP-3, MMP-13), ADAMTS-4 and ADAMTS-5 induced by IL-1β, in addition to the IL-1β-induced degradation of collagen type II and aggrecan . These actions suggest that this compound may have therapeutic potential for the treatment of osteoarthritis.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the microenvironment of osteoarthritis, which is mimicked by IL-1β-treated SW1353 chondrocytes, has been used to study the effects of this compound . .

Biochemische Analyse

Biochemical Properties

Vicenin 3 interacts with various biomolecules, particularly enzymes. It has been identified as an ACE inhibitor, suggesting that it interacts with this enzyme to inhibit its activity . This interaction could potentially influence various biochemical reactions, particularly those related to blood pressure regulation.

Cellular Effects

This compound has been shown to have significant effects on cellular processes. For instance, it has been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in interleukin (IL)-1β-treated SW1353 chondrocytes . Additionally, it has been shown to reverse the IL-1β-induced degradation of collagen type II and aggrecan .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various signaling pathways. For example, it has been shown to inhibit TGF-β1-induced epithelial–mesenchymal transition (EMT) via the deactivation of TGF-β/Smad and PI3K/Akt/mTOR signaling pathways . This suggests that this compound exerts its effects at the molecular level by interacting with these pathways and influencing gene expression.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been shown to have significant effects on cellular function over time. For instance, it has been found to significantly inhibit IL-1β-induced production of NO and PGE2 in SW1353 chondrocytes .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently limitedFor instance, Vicenin-2 has been shown to have anti-inflammatory, antioxidant, and anti-tumor effects in rat models .

Metabolic Pathways

Given its role as an ACE inhibitor, it is likely involved in pathways related to blood pressure regulation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Vicenin 3 beinhaltet die Bildung von C-Glykosidbindungen. Ein Ansatz ist die sequentielle C-Glykosidbildung und aromatische nucleophile Substitution (SNAr-Reaktion) von Fluoraren-Derivaten . Dieses Verfahren verwendet 1,3,5-Trifluorbenzol, wobei Fluoratome umgewandelt werden, um die gewünschten Glykosidbindungen zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel durch Extraktion aus natürlichen Quellen. So kann es beispielsweise aus den oberirdischen Teilen von Desmodium styracifolium extrahiert werden . Der Extraktionsprozess umfasst eine Lösungsmittelextraktion, gefolgt von Reinigungsschritten, um die Verbindung in reiner Form zu isolieren.

Analyse Chemischer Reaktionen

Reaktionstypen: Vicenin 3 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre therapeutischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen:

    Oxidation: this compound kann unter kontrollierten Bedingungen mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Substitutionsreaktionen beinhalten häufig eine nucleophile Substitution mit Reagenzien wie Natriummethoxid oder Kaliumcarbonat.

Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu deoxyderivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Osteoarthritis Treatment

The therapeutic potential of Vicenin 3 has been particularly highlighted in the treatment of osteoarthritis. In vitro studies indicate that it can ameliorate ECM degradation and enhance cell viability under inflammatory conditions. The findings suggest that this compound could serve as a safer alternative to traditional MAPK inhibitors in managing OA symptoms.

Key Findings :

  • Cell Viability : At concentrations ranging from 5 to 20 µM, this compound did not exhibit cytotoxic effects on SW1353 chondrocytes, maintaining cell viability even when combined with inflammatory stimuli .
  • Reversal of Degradation : The compound effectively reversed IL-1β-induced degradation of collagen type II and aggrecan, essential components of cartilage .

Broader Health Benefits

Beyond its applications in osteoarthritis, this compound has shown promise in other health-related areas:

  • Antioxidant Activity : As part of the flavonoid family, this compound exhibits significant antioxidant properties that may help combat oxidative stress-related diseases .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating various inflammatory disorders beyond OA .

Summary Table of Research Findings

Application AreaMechanismKey OutcomesReferences
OsteoarthritisInhibition of MAPK pathwayReduced NO and PGE2 production; preserved ECM
Antioxidant ActivityFree radical scavengingPotential reduction in oxidative stress
Anti-inflammatoryModulation of inflammatory mediatorsDecreased expression of pro-inflammatory cytokines

Case Studies

Several studies have documented the effects of this compound on chondrocytes and other cell types:

  • In Vitro Study on Chondrocytes : A study demonstrated that pretreatment with this compound significantly reduced IL-1β-induced inflammatory markers while promoting cell survival .
  • Comparative Analysis with MAPK Inhibitors : The effects of this compound were found to be comparable to those of SB203580, a known p38 MAPK inhibitor, suggesting its potential as a therapeutic agent with fewer side effects .

Biologische Aktivität

Vicenin 3 is a flavonoid compound primarily derived from various plant sources, including the leaves of Ocimum sanctum and certain orchids. This compound has garnered attention due to its potential therapeutic properties, particularly in the context of inflammatory diseases and oxidative stress. This article explores the biological activity of this compound, focusing on its effects on osteoarthritis, antioxidant properties, and overall pharmacological significance.

This compound is a flavone C-glycoside, structurally related to other flavonoids such as vicenin I and II. It is commonly found in herbal medicines and is recognized for its bioactive properties. The extraction and quantification of this compound from natural sources have been documented, revealing varying concentrations depending on the plant species and extraction methods used.

CompoundSourceConcentration (μg/g)
This compoundCymbidium kanran0.072
Vicenin IICymbidium kanran0.940
RutinVarious sourcesHighest among flavonoids

Anti-inflammatory Effects

A significant area of research focuses on this compound's role in mitigating inflammation, particularly in osteoarthritis (OA). A study conducted on SW1353 chondrocytes—cells that are crucial for cartilage health—demonstrated that this compound effectively reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are key mediators in inflammatory responses.

  • Experimental Design : Chondrocytes were pretreated with this compound at concentrations of 5 µM and 20 µM before exposure to interleukin-1 beta (IL-1β), a cytokine that induces inflammation.
  • Results : The treatment resulted in:
    • Significant inhibition of IL-1β-induced NO and PGE2 production.
    • Decreased expression levels of matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-13.
    • Reversal of collagen type II and aggrecan degradation caused by IL-1β.

These findings suggest that this compound may exert protective effects against cartilage degradation by modulating the MAPK signaling pathway, akin to established MAPK inhibitors .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. A study examining the effects of orientin and vicenin on radiation-induced oxidative stress found that both compounds significantly inhibited hydroxyl radical formation. This suggests that this compound may protect cellular structures from oxidative damage through free radical scavenging mechanisms.

  • In vitro Analysis : The antioxidant activity was assessed using the Fenton reaction model, demonstrating that this compound can effectively mitigate lipid peroxidation in cellular contexts .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Osteoarthritis Management : A clinical observation noted that patients receiving treatments containing Jian-Gu injection (which includes this compound) reported improved joint function and reduced pain levels.
  • Radiation Protection : Animal models treated with Vicenin compounds showed reduced markers of oxidative stress following radiation exposure, indicating a protective effect against radiation-induced damage .

Eigenschaften

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDUKUSNQNWVET-MCIQUCDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59914-91-9
Record name Vicenin 3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059914919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: What is the mechanism of action of Vicenin-3 in osteoarthritis?

A1: Vicenin-3 demonstrates potential therapeutic effects in osteoarthritis by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway plays a critical role in the progression of osteoarthritis by stimulating chondrocytes to release cartilage-degrading enzymes []. By suppressing the activation of MAPK, Vicenin-3 effectively reduces the production of inflammatory mediators such as nitric oxide and Prostaglandin E2, as well as matrix metalloproteinases (MMPs) like MMP-1, MMP-3, and MMP-13, and A Disintegrin-like and Metalloproteinase with Thrombospondin motifs (ADAMTS) like ADAMTS-4 and ADAMTS-5 []. This ultimately helps protect against the degradation of collagen type II and aggrecan, key components of articular cartilage [].

Q2: What structural features of Vicenin-3 contribute to its antioxidant activity?

A2: Vicenin-3 is a C-glycosylflavonoid. Research suggests that the presence of hydroxyl groups in C-glycosylflavonoids like Vicenin-3 plays a crucial role in their ability to inhibit lipid peroxidation, a key mechanism of cellular damage [].

Q3: How is the quality consistency of Desmodium styracifolium, a plant source of Vicenin-3, evaluated?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a systematic quantitative fingerprint method (SQFM) is used to assess the quality consistency of Desmodium styracifolium [, ]. This method allows for the simultaneous quantification of five major constituents: Vicenin-1, Schaftoside, Isoschaftoside, Vicenin-3, and Isovitexin []. This fingerprint analysis provides a comprehensive profile of the chemical constituents, ensuring batch-to-batch consistency and quality control of the plant material [].

Q4: Are there any analytical methods for studying the pharmacokinetics of Vicenin-3?

A4: Yes, a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed to quantify Vicenin-3 and other related C-glycosylflavones in rat plasma []. This method enables researchers to study the absorption, distribution, metabolism, and excretion (ADME) profile of Vicenin-3, providing valuable insights into its pharmacokinetic behavior in vivo [].

Q5: Has Vicenin-3 been isolated from other plant sources besides Desmodium styracifolium?

A5: Yes, Vicenin-3 has been identified and isolated from other plant species, including Vaccinium bracteatum [] and Tetrastigma hemsleyanum leaves []. This suggests that Vicenin-3 might be a common bioactive constituent in various plant families, expanding its potential sources for research and applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.